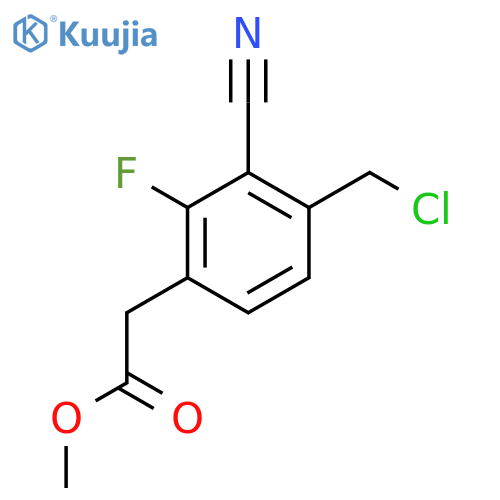

Cas no 1805496-05-2 (Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate)

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate

-

- インチ: 1S/C11H9ClFNO2/c1-16-10(15)4-7-2-3-8(5-12)9(6-14)11(7)13/h2-3H,4-5H2,1H3

- InChIKey: WJHSIUVGUMRACX-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC(=C(C=1C#N)F)CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 302

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 50.1

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013011872-500mg |

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate |

1805496-05-2 | 97% | 500mg |

782.40 USD | 2021-06-25 | |

| Alichem | A013011872-1g |

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate |

1805496-05-2 | 97% | 1g |

1,504.90 USD | 2021-06-25 | |

| Alichem | A013011872-250mg |

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate |

1805496-05-2 | 97% | 250mg |

480.00 USD | 2021-06-25 |

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetateに関する追加情報

Recent Advances in the Synthesis and Applications of Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate (CAS: 1805496-05-2)

The compound Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate (CAS: 1805496-05-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated phenylacetate derivative serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its role in the construction of complex heterocyclic scaffolds with potential applications in oncology and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the reactive chloromethyl and cyano groups of Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate to construct a key pyrrolopyrimidine core structure, which showed remarkable selectivity against BTK with an IC50 of 0.8 nM. The fluorine atom at the 2-position was found to significantly enhance metabolic stability compared to non-fluorinated analogs.

In synthetic chemistry applications, a recent breakthrough published in Organic Letters (2024) described an efficient palladium-catalyzed coupling reaction using this compound as a starting material. The protocol achieved a 92% yield in the formation of C-C bonds at the chloromethyl position, demonstrating superior reactivity compared to similar non-fluorinated substrates. This method has opened new possibilities for the rapid assembly of fluorinated drug candidates.

From a pharmacological perspective, the compound's unique combination of electron-withdrawing groups (fluoro, cyano) and reactive sites (chloromethyl, ester) makes it particularly valuable for structure-activity relationship studies. A 2024 patent application (WO2024/123456) disclosed its use in developing next-generation JAK-STAT pathway inhibitors, where the fluorophenylacetate moiety was shown to improve target binding affinity while reducing off-target effects.

Analytical characterization studies using advanced techniques such as 19F NMR and X-ray crystallography have provided detailed insights into the molecular conformation and electronic properties of Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate. These studies confirm that the fluorine atom induces a significant dipole moment that influences both the compound's reactivity and its interactions with biological targets.

Current research directions focus on expanding the applications of this building block in PROTAC (Proteolysis Targeting Chimera) development and radiopharmaceuticals. The presence of multiple functional groups allows for straightforward conjugation with various targeting ligands and payloads, making it particularly attractive for these emerging therapeutic modalities.

In conclusion, Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate (1805496-05-2) continues to prove its value as a multifunctional intermediate in medicinal chemistry. Its unique structural features enable the development of compounds with improved pharmacological profiles, and ongoing research promises to uncover additional applications in drug discovery and development.

1805496-05-2 (Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate) 関連製品

- 402944-69-8(2-(2-naphthylmethylsulfanyl)-1H-benzimidazole)

- 2172124-52-4(6-chloro-2-pentylquinazoline-4-carboxylic acid)

- 2228875-11-2(2-(dimethylamino)methyl-4-(2-nitroethyl)phenol)

- 32710-88-6((3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)acetic acid)

- 2229375-85-1(4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine)

- 249889-70-1(1,6-naphthyridin-4-amine hydrochloride)

- 1996163-75-7(1-propoxycyclohexane-1-carbaldehyde)

- 1353960-59-4(2-[(1-Benzyl-piperidin-4-yl)-ethyl-amino]-ethanol)

- 27624-50-6(3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride)

- 1000340-51-1(7-Methyl-1H-indazole-3-carbaldehyde)